molecular formula C9H5F6NO3 B6336489 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% CAS No. 52328-79-7

4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90%

Cat. No. B6336489
CAS RN: 52328-79-7
M. Wt: 289.13 g/mol
InChI Key: DKCNPCFJMKMXAB-UHFFFAOYSA-N
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Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% (HFPNB-90) is a synthetic compound that has been used in research studies for its various chemical and physiological properties. HFPNB-90 has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its various applications.

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% is not yet fully understood. However, it is believed that the compound’s fluoroalkyl side chain is responsible for its biological activity. This fluoroalkyl side chain is able to interact with proteins and other molecules, and has been shown to increase the solubility of certain molecules in aqueous solutions. In addition, the nitro group of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% is believed to be responsible for its ability to interact with proteins and other molecules, and is thought to be involved in the formation of reactive oxygen species.
Biochemical and Physiological Effects
4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of certain molecules in aqueous solutions, and has been shown to have an inhibitory effect on certain enzymes. In addition, it has been shown to have an antioxidant effect, and to have an anti-inflammatory effect. It has also been shown to have an effect on the expression of certain genes, and to have an effect on the formation of certain proteins.

Advantages and Limitations for Lab Experiments

4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized. It also has a high solubility in aqueous solutions, and is stable in a wide range of pH and temperature conditions. However, 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% also has several limitations. It is not very soluble in organic solvents, and it can be toxic in high concentrations. In addition, its fluoroalkyl side chain can interact with proteins and other molecules, and can lead to unexpected results.

Future Directions

There are several potential future directions for research involving 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90%. One potential direction is to further investigate the mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% and its effects on proteins and other molecules. Another potential direction is to investigate the potential therapeutic applications of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90%, such as its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research could be conducted on the potential applications of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% in the development of drug delivery systems. Finally, further research could be conducted to investigate the potential toxicity of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% in high concentrations.

Scientific Research Applications

4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has been used in scientific research studies for its various chemical and physiological properties. It has been used in studies of nanomaterials, such as carbon nanotubes, graphene, and nanocrystals. It has also been used in studies of the structural and functional properties of proteins, and in studies of the interactions between proteins and other molecules. In addition, 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has been used in studies of the biological effects of nanoparticles, and in the development of drug delivery systems.

properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO3/c10-7(8(11,12)13)9(14,15)19-6-3-1-5(2-4-6)16(17)18/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCNPCFJMKMXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20789082
Record name 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene

CAS RN

52328-79-7
Record name 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4.63 g of p-nitrophenol and 0.56 g of potassium hydrate added to 100 ml of N,N-dimethylformamide blowed hexafluoropropene at room temperature, and then the solution was stirred at 50° C. for 1 hour. Next, ethyl acetate and water were introduced in the reaction solution for separating the organic phase. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed under a reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:EtOAc=20:1) to obtain 3.81 g of the desired product (Yield: 42%) as a yellow oil.
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
potassium hydrate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

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